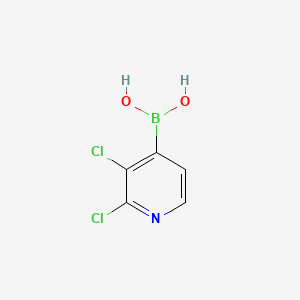

2,3-Dichloropyridine-4-boronic acid

Description

The exact mass of the compound 2,3-Dichloropyridine-4-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichloropyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloropyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dichloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRTZUPJNVJMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392855 | |

| Record name | 2,3-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951677-39-7 | |

| Record name | 2,3-Dichloropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine-4-boronic acid is a halogenated pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its utility is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of both chloro- and boronic acid functionalities on the pyridine ring allows for the strategic and regioselective formation of carbon-carbon bonds, making it an important intermediate in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a representative experimental protocol for 2,3-Dichloropyridine-4-boronic acid, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2,3-Dichloropyridine-4-boronic acid is typically a white to off-white solid at room temperature.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BCl₂NO₂ | [2][3] |

| Molecular Weight | 191.81 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 140-141 °C | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [4] |

| CAS Number | 951677-39-7 | [1][4] |

| InChI | 1S/C5H4BCl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | [2][3] |

| SMILES | OB(O)c1ccnc(Cl)c1Cl | [2][3] |

Spectroscopic Data

Accurate spectroscopic characterization is essential for the verification of the identity and purity of 2,3-Dichloropyridine-4-boronic acid. While experimentally obtained spectra for this specific compound are not widely published, the following data is based on predictions and analysis of similar structures. Researchers should verify the identity of their samples using their own analytical data.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the boronic acid group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon attached to the boron atom is expected to be broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300-2500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.81 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Applications in Organic Synthesis

The primary application of 2,3-Dichloropyridine-4-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or vinyl halide, leading to the synthesis of substituted bipyridines and other complex heterocyclic structures.[6][7][8] These structural motifs are of significant interest in medicinal chemistry and materials science.

Experimental Protocols

The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like 2,3-Dichloropyridine-4-boronic acid. Researchers should optimize the reaction conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling: [9]

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), 2,3-Dichloropyridine-4-boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain the reaction under this atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

To aid in the understanding of the core application of 2,3-Dichloropyridine-4-boronic acid, the following diagrams illustrate the Suzuki-Miyaura cross-coupling reaction.

Caption: Overview of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

2,3-Dichloropyridine-4-boronic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute toxicant if swallowed and may cause skin and eye irritation.[2][3] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3-Dichloropyridine-4-boronic acid is a key synthetic intermediate with significant applications in the construction of complex heterocyclic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Its chemical properties and reactivity make it a valuable tool for researchers and scientists in drug discovery and materials science. This guide provides a foundational understanding of its properties, a general experimental approach for its use, and visual representations of its primary application to support further research and development.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. 2,3-dichloropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-dichloropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3-dichloropyridin-4-ylboronic acid - 951677-39-7 - Structure, Synthesis, Properties [organoborons.com]

- 5. chemimpex.com [chemimpex.com]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to 2,3-Dichloropyridine-4-boronic acid (CAS: 951677-39-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloropyridine-4-boronic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, safety information, synthesis, and its primary application in the formation of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical research.

Core Compound Properties

2,3-Dichloropyridine-4-boronic acid is a substituted pyridine derivative containing a boronic acid functional group. This unique combination of a halogenated pyridine ring and a boronic acid moiety makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for 2,3-Dichloropyridine-4-boronic acid is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 951677-39-7 | General supplier data |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1] |

| Molecular Weight | 191.81 g/mol | |

| Appearance | White to off-white solid | General supplier data |

| Melting Point | 136-138 °C | General supplier data |

| Solubility | Soluble in organic solvents | [1] |

Spectral Data

While comprehensive spectral data is not consistently provided by all suppliers, typical analytical techniques for characterization would include:

-

¹H NMR: To confirm the proton environment of the pyridine ring.

-

¹³C NMR: To identify all carbon atoms in the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Researchers are advised to acquire and interpret their own analytical data to confirm the identity and purity of the compound before use.

Safety and Handling

2,3-Dichloropyridine-4-boronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Identification

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Storage and Stability

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can lead to decomposition of the boronic acid.

Synthesis and Experimental Protocols

The primary synthetic route to 2,3-Dichloropyridine-4-boronic acid involves the ortho-lithiation of a dihalopyridine precursor followed by borylation. A representative, though not exhaustive, synthetic workflow is outlined below.

General Synthesis Workflow

The synthesis of pyridineboronic acids often involves a halogen-metal exchange followed by reaction with a boron-containing electrophile.

Caption: General synthesis of 2,3-Dichloropyridine-4-boronic acid.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloropyridine-4-boronic acid

The synthesis of 2,3-Dichloropyridine-4-boronic acid has been reported in the scientific literature.[2] A general procedure based on similar transformations is as follows. Researchers should consult the primary literature for precise experimental details.

Materials:

-

2,3-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of 2,3-dichloropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a specified period to allow for complete lithiation at the 4-position.

-

Triisopropyl borate is then added dropwise, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of aqueous HCl.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2,3-Dichloropyridine-4-boronic acid.

Applications in Drug Discovery and Development

The primary utility of 2,3-Dichloropyridine-4-boronic acid in drug discovery lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 2,3-Dichloropyridine-4-boronic acid with an aryl or heteroaryl halide.

Materials:

-

2,3-Dichloropyridine-4-boronic acid

-

Aryl or Heteroaryl Halide (e.g., bromobenzene)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 2,3-Dichloropyridine-4-boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

The degassed solvent system is added via syringe.

-

The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Role in the Synthesis of Bioactive Molecules

The strategic placement of the chloro and boronic acid groups on the pyridine ring allows for selective and sequential cross-coupling reactions, further enhancing its utility in the synthesis of complex, multi-substituted molecules. This makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in lead optimization.

Conclusion

2,3-Dichloropyridine-4-boronic acid (CAS 951677-39-7) is a valuable and versatile reagent in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful method for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 2,3-Dichloropyridine-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloropyridine-4-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates the underlying chemical workflows.

Core Properties and Specifications

2,3-Dichloropyridine-4-boronic acid is a substituted pyridine derivative that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of both a boronic acid moiety, which is active in palladium-catalyzed cross-coupling reactions, and chloro-substituents that can be further functionalized.

All quantitative data for 2,3-Dichloropyridine-4-boronic acid is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 191.81 g/mol | [1][2][3] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2][4] |

| CAS Number | 951677-39-7 | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 140-141 °C | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Experimental Protocols

The synthesis of 2,3-Dichloropyridine-4-boronic acid is most commonly achieved through a lithium-halogen exchange on a suitable dichloropyridine precursor, followed by borylation. The following protocol is a representative method based on established procedures for the synthesis of pyridine boronic acids.

Experimental Protocol: Synthesis via Lithiation-Borylation

Materials:

-

2,3-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere (Schlenk line, argon or nitrogen gas)

Procedure:

-

Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloropyridine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (2M) until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-Dichloropyridine-4-boronic acid. Further purification can be achieved by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 2,3-Dichloropyridine-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures that are common in biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2,3-Dichloropyridine-4-boronic acid

-

Aryl bromide or iodide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), 2,3-Dichloropyridine-4-boronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boron atom's unique electronic properties allow it to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine in the active site of proteases. This has led to the development of several successful drugs, including the proteasome inhibitor bortezomib for treating multiple myeloma.

2,3-Dichloropyridine-4-boronic acid serves as a valuable building block for introducing the dichloropyridinyl moiety into potential drug candidates. This structural motif is present in a variety of biologically active compounds. The use of this and similar pyridine boronic acids in Suzuki-Miyaura coupling reactions accelerates the drug discovery process by enabling the rapid and efficient synthesis of libraries of complex molecules for biological screening.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dichloropyridine-4-boronic acid, a key building block in the development of novel pharmaceuticals and functional materials. The primary synthetic route involves a directed ortho-metalation of 2,3-dichloropyridine, followed by borylation. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the synthetic workflow.

Core Synthesis Pathway: Directed Ortho-metalation and Borylation

The established method for the synthesis of 2,3-Dichloropyridine-4-boronic acid is a two-step process commencing with the regioselective deprotonation of 2,3-dichloropyridine at the 4-position using a strong base, followed by quenching the resulting organolithium intermediate with a borate ester. This directed ortho-metalation strategy is a powerful tool for the functionalization of substituted pyridines.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-Dichloropyridine-4-boronic acid, based on established laboratory procedures.

| Parameter | Value |

| Starting Material | 2,3-Dichloropyridine |

| Key Reagents | Lithium diisopropylamide (LDA), Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Yield | 55% |

| Product Form | White solid |

| Melting Point | 140-141 °C[1] |

| Molecular Formula | C₅H₄BCl₂NO₂[1] |

| Molecular Weight | 191.81 g/mol [1] |

Experimental Protocol

The following is a detailed methodology for the synthesis of 2,3-Dichloropyridine-4-boronic acid.

Materials:

-

2,3-Dichloropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). An equimolar amount of n-butyllithium in hexanes is added dropwise while maintaining the temperature at -78 °C. The resulting solution is stirred for 30 minutes at this temperature to generate LDA.

-

Ortho-metalation of 2,3-Dichloropyridine: A solution of 2,3-dichloropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the 4-lithiated intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and is stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of diethyl ether and hexane to yield 2,3-Dichloropyridine-4-boronic acid as a white solid.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for 2,3-Dichloropyridine-4-boronic acid.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the synthesis.

Caption: Key transformations in the synthesis of the target compound.

References

Technical Guide: 2,3-Dichloropyridine-4-boronic acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine-4-boronic acid is a substituted pyridine boronic acid that serves as a critical building block in modern organic synthesis. Its unique structural features, combining a dichlorinated pyridine ring with a reactive boronic acid moiety, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.

Physicochemical Properties

2,3-Dichloropyridine-4-boronic acid is a solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BCl₂NO₂ | [2][3] |

| Molecular Weight | 191.81 g/mol | [2][3] |

| CAS Number | 951677-39-7 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 140-141 °C | [2] |

| InChI Key | ABRTZUPJNVJMHP-UHFFFAOYSA-N | [1][2] |

| SMILES String | OB(O)c1ccnc(Cl)c1Cl | [1] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2,3-Dichloropyridine-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the stability and low toxicity of the boronic acid reagents. These characteristics have established the Suzuki-Miyaura coupling as a vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

The 2,3-dichloropyridinyl moiety introduced by this reagent is a key structural motif in many biologically active compounds. The chlorine atoms on the pyridine ring also offer opportunities for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery programs.[6]

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Pyridine Boronic Acid

This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl halide with a pyridine-boronic acid, analogous to reactions involving 2,3-Dichloropyridine-4-boronic acid.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)

-

2,3-Dichloropyridine-4-boronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

-

1,4-Dioxane (anhydrous and degassed) (5 mL)

-

Water (degassed) (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 eq), 2,3-Dichloropyridine-4-boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[5]

-

Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[5]

Visualizations

Chemical Structure of 2,3-Dichloropyridine-4-boronic acid

Caption: 2D structure of 2,3-Dichloropyridine-4-boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2,3-Dichloropyridin-4-ylboronic Acid: A Technical Guide for Researchers

Compound Identity and Properties

2,3-Dichloropyridin-4-ylboronic acid is a halogenated pyridine derivative incorporating a boronic acid functional group. Such compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in the development of novel pharmaceutical agents.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BCl₂NO₂ | |

| Molecular Weight | 191.81 g/mol | |

| CAS Number | 951677-39-7 | |

| Appearance | Expected to be a solid |

Proposed Synthesis of 2,3-Dichloropyridin-4-ylboronic Acid

The synthesis of 2,3-dichloropyridin-4-ylboronic acid can be achieved via a directed ortho-metalation strategy starting from 2,3-dichloropyridine. This approach involves the regioselective deprotonation at the 4-position, facilitated by a strong lithium amide base, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

Materials:

-

2,3-Dichloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with anhydrous THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Base and Substrate: A solution of 2,3-dichloropyridine in anhydrous THF is added dropwise to the cooled flask. Subsequently, a solution of lithium diisopropylamide (LDA) is added dropwise while maintaining the internal temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 2,3-dichloropyridin-4-ylboronic acid.

Spectroscopic Data for 2,3-Dichloropyridine (Reference Compound)

The following tables summarize the spectroscopic data for the starting material, 2,3-dichloropyridine (CAS No. 2402-77-9). This information can be used as a comparative reference for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2,3-Dichloropyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |

| 8.31 | dd | 4.5, 1.5 | H-6 | CDCl₃ |

| 7.78 | dd | 7.5, 1.5 | H-4 | CDCl₃ |

| 7.23 | dd | 7.5, 4.5 | H-5 | CDCl₃ |

Table 2: ¹³C NMR Data for 2,3-Dichloropyridine

| Chemical Shift (δ, ppm) | Assignment | Solvent |

| 149.9 | C-2 | CDCl₃ |

| 130.3 | C-3 | CDCl₃ |

| 152.3 | C-6 | CDCl₃ |

| 139.1 | C-4 | CDCl₃ |

| 122.8 | C-5 | CDCl₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of 2,3-dichloropyridine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2,3-Dichloropyridine

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (with ³⁵Cl, ³⁵Cl isotopes) |

| 149 | 65 | [M]⁺ (with ³⁵Cl, ³⁷Cl isotopes) |

| 151 | 10 | [M]⁺ (with ³⁷Cl, ³⁷Cl isotopes) |

| 112 | ~50 | [M-Cl]⁺ |

| 77 | ~30 | [C₅H₃N]⁺ |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization Energy: 70 eV.

-

Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopy Data for 2,3-Dichloropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~1560, 1450, 1410 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1100 | Strong | C-Cl stretching |

| ~800 | Strong | C-H out-of-plane bending |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical workflow for 2,3-dichloropyridin-4-ylboronic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

Commercial Availability and Synthetic Protocols of 2,3-Dichloropyridine-4-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine-4-boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the commercial availability of 2,3-Dichloropyridine-4-boronic acid and its pinacol ester derivative, along with a detailed experimental protocol for its synthesis and a representative application in Suzuki-Miyaura coupling.

Commercial Availability

2,3-Dichloropyridine-4-boronic acid and its pinacol ester are available from a range of chemical suppliers. The availability, purity, and pricing can vary, and researchers are advised to consult the suppliers' websites for the most current information. A summary of representative suppliers and their product offerings is provided below.

Table 1: Commercial Availability of 2,3-Dichloropyridine-4-boronic acid

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 2,3-Dichloropyridine-4-boronic acid | 951677-39-7 | C₅H₄BCl₂NO₂ | 191.81 | Inquiry |

| Sincere Chemical | 2,3-DICHLOROPYRIDINE-4-BORONIC ACID | 951677-39-7 | C₅H₄BCl₂NO₂ | 191.81 | Inquiry |

Table 2: Commercial Availability of 2,3-Dichloropyridine-4-boronic acid pinacol ester

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | 2,3-Dichloropyridine-4-boronic acid pinacol ester | 1073353-78-2 | C₁₁H₁₄BCl₂NO₂ | 273.95 | Inquiry |

| Abound Chemicals | 2,3-Dichloropyridine-4-boronic acid pinacol ester | 1073353-78-2 | C₁₁H₁₄BCl₂NO₂ | 273.95 | Inquiry |

Synthesis of 2,3-Dichloropyridine-4-boronic acid

For researchers who prefer to synthesize the compound in-house, a reliable method has been reported in the scientific literature. The following protocol is adapted from a procedure published in the European Journal of Organic Chemistry.

Synthetic Pathway

Caption: Synthetic route to 2,3-Dichloropyridine-4-boronic acid.

Experimental Protocol: Synthesis of 2,3-Dichloropyridine-4-boronic acid

Materials:

-

2,3,4-Trichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 2,3,4-trichloropyridine (1.0 eq) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Workup: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by trituration with hexane or a mixture of hexane and diethyl ether to afford 2,3-Dichloropyridine-4-boronic acid as a solid.

Application in Suzuki-Miyaura Cross-Coupling

2,3-Dichloropyridine-4-boronic acid is a key building block for the synthesis of biaryl and heteroaryl compounds. The following is a general protocol for a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,3-Dichloropyridine-4-boronic acid (1.0 eq)

-

Aryl halide (e.g., aryl bromide or iodide, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2,3-Dichloropyridine-4-boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: Degassed solvent (and water, if applicable) is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion

2,3-Dichloropyridine-4-boronic acid is a commercially available and synthetically accessible building block that is of significant interest to researchers in drug discovery and materials science. This guide provides essential information on its procurement and synthesis, as well as a foundational protocol for its application in the powerful Suzuki-Miyaura cross-coupling reaction, thereby facilitating its use in the development of novel chemical entities. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and performing the reactions described herein.

An In-depth Technical Guide to the Stability and Storage of 2,3-Dichloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2,3-Dichloropyridine-4-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where it serves as a key building block in cross-coupling reactions. This document outlines the principal degradation pathways, recommended handling and storage protocols, and a framework for customized stability testing.

Chemical and Physical Properties

2,3-Dichloropyridine-4-boronic acid is a white solid organoboron compound.[1] Its utility in organic synthesis, primarily in Suzuki-Miyaura cross-coupling reactions, is well-established.[2] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H4BCl2NO2 | [1] |

| Molecular Weight | 191.81 g/mol | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 136 - 138 °C | [1] |

| SMILES String | OB(O)c1ccnc(Cl)c1Cl | [3] |

| InChI Key | ABRTZUPJNVJMHP-UHFFFAOYSA-N | [3] |

Stability Profile and Degradation Pathways

While 2,3-Dichloropyridine-4-boronic acid is generally stable under normal conditions, it is susceptible to degradation, a common characteristic of many boronic acids.[1][4] The primary degradation pathway of concern is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.

Protodeboronation can be influenced by several factors including:

-

pH: The reaction can be accelerated in both acidic and basic media.[5]

-

Temperature: Elevated temperatures can increase the rate of degradation.

-

Moisture: The presence of water can facilitate hydrolysis and subsequent degradation. Boronic acids are also known to form anhydrides through the loss of water.[6]

-

Light: UV irradiation has been shown to promote protodeboronation in some arylboronic acids.[5]

-

Catalysts: The presence of metal catalysts, such as palladium which is commonly used in cross-coupling reactions, can accelerate the decomposition of unstable boronic acids.[7]

The general mechanism for protodeboronation is illustrated in the diagram below.

References

- 1. fishersci.ie [fishersci.ie]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-dichloropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2,3-Dichloropyridine-4-boronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the safety data for 2,3-Dichloropyridine-4-boronic acid (CAS No. 951677-39-7), a key building block in pharmaceutical and agrochemical research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its hazard identification, handling procedures, and emergency response protocols. All data is compiled from publicly available Safety Data Sheets (SDS) to ensure a reliable and accurate reference.

Section 1: Chemical and Physical Properties

A foundational aspect of laboratory safety is a thorough understanding of a compound's physical and chemical characteristics. This data informs proper storage, handling, and emergency preparedness.

| Property | Value | Source |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1] |

| Molecular Weight | 191.81 g/mol | [1] |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 136-138 °C | |

| Boiling Point | 375.7 °C at 760 mmHg | |

| Density | 1.56 g/cm³ | |

| Flash Point | 181 °C | |

| Solubility | No data available | [1] |

| Vapor Pressure | No data available | [1] |

Section 2: Hazard Identification and Classification

2,3-Dichloropyridine-4-boronic acid is classified as a hazardous substance. The following table summarizes its hazard statements as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary responses.

Section 3: Toxicological Information

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) are not available in the reviewed safety data sheets, the primary toxicological concerns are skin irritation, serious eye irritation, and respiratory tract irritation.[1]

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard assessments of 2,3-Dichloropyridine-4-boronic acid are not provided in standard Safety Data Sheets. These studies are typically conducted by the manufacturer or a contracted testing facility following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

Section 5: Safe Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety. The following workflow outlines the recommended procedures for working with 2,3-Dichloropyridine-4-boronic acid.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following diagram outlines the recommended first aid and spill response procedures.

Section 7: Personal Protective Equipment (PPE)

To minimize the risk of exposure, the use of appropriate personal protective equipment is mandatory when handling 2,3-Dichloropyridine-4-boronic acid.

| Protection Type | Recommendation | Standard |

| Eye/Face Protection | Safety glasses with side-shields or goggles | EN166 (EU) or ANSI Z87.1 (US) |

| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat | EN374 (EU) |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | - |

Section 8: Conclusion

This technical guide provides a consolidated overview of the safety information for 2,3-Dichloropyridine-4-boronic acid, based on currently available Safety Data Sheets. Researchers and laboratory personnel must always consult the most recent SDS from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. A proactive approach to safety, grounded in a thorough understanding of a compound's hazards, is essential for a safe and productive research environment.

References

Solubility of 2,3-Dichloropyridine-4-boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2,3-Dichloropyridine-4-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2,3-Dichloropyridine-4-boronic acid in various organic solvents is limited. This guide synthesizes available information for structurally analogous compounds to provide valuable insights and detailed experimental protocols for researchers to determine precise solubility for their specific applications.

Introduction

2,3-Dichloropyridine-4-boronic acid is a key building block in medicinal chemistry and organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and for formulation development. This technical guide provides an overview of the expected solubility profile of 2,3-Dichloropyridine-4-boronic acid, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₄BCl₂NO₂ | |

| Molecular Weight | 191.81 g/mol | |

| Appearance | Solid | |

| Melting Point | Not available |

Solubility Data

Quantitative Solubility of an Analogous Compound

A specific solubility data point has been reported for a closely related compound, 2-Chloropyridine-4-boronic acid.

| Compound | Solvent | Solubility | Method |

| 2-Chloropyridine-4-boronic acid | Dimethyl Sulfoxide (DMSO) | 200 mg/mL (1270.89 mM) | Requires sonication[1] |

Qualitative Solubility of Analogous Compounds

For other related chloropyridine boronic acids, the solubility is often described qualitatively.

| Compound | Solvent Class | Predicted/Reported Solubility | Reference |

| 2-Chloropyridine-4-boronic acid | Common organic solvents | Excellent solubility | [2] |

| 4-Chlorophenylboronic acid | Strong polar organic solvents (e.g., DMSO) | Soluble | [3] |

| 4-Chlorophenylboronic acid | Ether solvents | Insoluble | [3] |

| Phenylboronic acid | Ethers (e.g., diethyl ether, THF), Ketones (e.g., acetone) | High | [4] |

| Phenylboronic acid | Chlorinated solvents (e.g., chloroform) | Moderate | [4] |

| Phenylboronic acid | Hydrocarbons (e.g., methylcyclohexane) | Very Low | [4] |

Based on this information, 2,3-Dichloropyridine-4-boronic acid is expected to be soluble in polar aprotic solvents like DMSO and DMF, and likely to have moderate to good solubility in other polar solvents such as THF, acetone, and alcohols. Its solubility in nonpolar solvents like hexanes and toluene is expected to be low.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following are established methods for determining the solubility of boronic acids in organic solvents.

Thermodynamic Solubility (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2,3-Dichloropyridine-4-boronic acid to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification:

-

Prepare a series of standards of known concentrations of 2,3-Dichloropyridine-4-boronic acid in the respective organic solvents.

-

Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Construct a calibration curve from the standards.

-

Use the equation of the line to determine the concentration of 2,3-Dichloropyridine-4-boronic acid in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

-

Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle: A mixture of known composition (solute and solvent) is heated at a constant rate until complete dissolution is observed. The temperature at which the last solid particles dissolve is the equilibrium temperature for that composition.

Methodology:

-

Sample Preparation: Accurately weigh the 2,3-Dichloropyridine-4-boronic acid and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[5]

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] This point is identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility (shake-flask) determination method.

References

The Suzuki-Miyaura Cross-Coupling Reaction: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a wide array of complex organic molecules, including a significant number of pharmaceuticals.[1][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents contribute to its widespread adoption in both academic research and industrial-scale drug development.[4][5]

This technical guide provides an in-depth overview of the Suzuki-Miyaura cross-coupling reaction, including its mechanism, key components, experimental protocols, and applications in the pharmaceutical industry.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][5] The reactivity of the organic halide in this step generally follows the order: I > OTf > Br > Cl.[1]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[7] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.[8] The exact mechanism of transmetalation can vary, but it typically involves the formation of a bond between the palladium and an oxygen atom from the base or the boronic acid.[7]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond.[7] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] Reductive elimination is generally a fast process and proceeds with retention of stereochemistry.[9]

Core Components of the Suzuki-Miyaura Reaction

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its core components.

| Component | Role and Common Examples |

| Palladium Catalyst | The heart of the reaction, facilitating the catalytic cycle. Pd(0) is the active species, which can be added directly or generated in situ from a Pd(II) precatalyst.[4] Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[6][10] |

| Ligands | Stabilize the palladium catalyst, enhance its reactivity, and influence the reaction's efficiency.[4] Phosphine-based ligands are most common, with bulky and electron-rich ligands generally favoring oxidative addition and reductive elimination.[4] Examples include triphenylphosphine (PPh₃), SPhos, and XPhos. N-heterocyclic carbenes (NHCs) are also highly effective.[4] |

| Base | Activates the organoboron reagent to facilitate transmetalation.[8] The choice of base is crucial and can depend on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[6][10] |

| Solvent | Solubilizes the reactants and catalyst and can influence the reaction rate and outcome. A variety of organic solvents are used, often in combination with water.[6] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] |

| Organoboron Reagent | The source of one of the carbon fragments for the new C-C bond. Boronic acids (RB(OH)₂) and boronic esters (RB(OR)₂) are the most common.[1] They are generally stable, commercially available, and have low toxicity.[5] |

| Organic Halide/Pseudohalide | The other carbon fragment source. Aryl, vinyl, and alkyl halides (I, Br, Cl) and triflates (OTf) are common electrophiles.[6] The reactivity order is generally I > OTf > Br >> Cl.[11] |

Applications in Drug Discovery and Development

The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry.[12][13] Its reliability and versatility have made it a go-to method for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[14][15] This reaction is employed at all stages of drug development, from the initial synthesis of compound libraries for screening to the large-scale production of active pharmaceutical ingredients (APIs).[12][13] Examples of drugs synthesized using the Suzuki-Miyaura coupling include the antihypertensive agent Losartan and the anti-cancer drug Rucaparib.[14][16]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[4]

-

Add degassed toluene and degassed water to the flask via syringe.[4]

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Add water and extract the aqueous layer with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography.[4]

Ligand-Free Suzuki-Miyaura Coupling at Room Temperature

This protocol describes a ligand-free Suzuki-Miyaura coupling reaction.[17]

Materials:

-

Aryl halide (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.5 mol%)

-

WEB (a water-extract of biomass, 3 mL)

Procedure:

-

In a flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.[17]

-

Stir the mixture at room temperature for the indicated time.[17]

-

Extract the reaction solution with diethyl ether.[17]

-

Purify the product by column chromatography.[17]

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and the nature of the coupling partners. The following table summarizes representative quantitative data from the literature.

| Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 92 |

| 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 88 |

| 2-Bromopyridine | 3-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 16 | 90 |

| Phenyl triflate | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF | THF | 60 | 24 | 85 |

Note: The data in this table is compiled from various sources and represents typical conditions and yields. Actual results may vary depending on the specific reaction conditions and substrate purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of synthetic chemists. Its broad applicability, mild conditions, and the stability of its reagents have cemented its role in modern organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its mechanism and the influence of its various components is crucial for its successful application in the synthesis of novel and complex molecules. As research continues to refine and expand the scope of this remarkable reaction, its impact on drug discovery and development is set to grow even further.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. wwjmrd.com [wwjmrd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

Methodological & Application

Suzuki-Miyaura coupling with 2,3-Dichloropyridine-4-boronic acid protocol

An advanced protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is detailed below. This document focuses on the challenging, yet synthetically valuable, regioselective coupling of an arylboronic acid at the C4-position of 2,3-dichloropyridine. This transformation provides a direct route to 4-aryl-2,3-dichloropyridines, which are important scaffolds in medicinal chemistry and materials science.

The inherent electronic properties of dihalopyridines often lead to preferential coupling at positions adjacent to the nitrogen atom (e.g., C2 or C6).[1] Achieving high selectivity for the C4-position of 2,3-dichloropyridine requires carefully optimized reaction conditions, particularly the choice of catalyst, ligand, and base. This document provides a comprehensive protocol based on established principles and analogous reactions found in the literature.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of 2,3-dichloropyridine. This is often the rate-determining step, and its regioselectivity is a key challenge.[4]

-

Transmetalation : In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium(II) center.[5]

-

Reductive Elimination : The two organic ligands on the palladium center couple, forming the desired 4-aryl-2,3-dichloropyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C4 position of 2,3-dichloropyridine. Optimization may be required depending on the specific arylboronic acid used.

Materials:

-

2,3-Dichloropyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Sterically hindered phosphine ligand (e.g., SPhos, XPhos, or Ad₂PⁿBu) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, or LiOᵗBu) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

-

Nitrogen or Argon gas supply

Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Heating mantle or oil bath with temperature control

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates and UV lamp

-

Rotary evaporator

-

Glassware for work-up and purification

Procedure:

-

Reaction Setup : In a glovebox or under a positive flow of inert gas, add 2,3-dichloropyridine, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.

-

Inert Atmosphere : Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

-

Solvent Addition : Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the organic solvent first, followed by degassed water.

-

Reaction : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-120 °C).

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-aryl-2,3-dichloropyridine.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Data on Suzuki-Miyaura Coupling of Dichloropyridines

Achieving C4 selectivity with 2,3-dichloropyridine is challenging. The following tables summarize conditions used for related dichloropyridine substrates, which can serve as a guide for optimization.

Table 1: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine [6]

| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |

| 2 | 4-Methylphenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 93 |

| 4 | 4-Chlorophenylboronic acid | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |

Reaction Conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF = 3.5:3 mL.[6] Coupling occurs at the more reactive C2 position.

Table 2: Conditions for Coupling of 2,6-Dichloropyridine [7]

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 |

| 2 | Pd(OAc)₂ / FcPPh₂ | LiOᵗBu | Dioxane/H₂O | 100 | 24 | <5 |

| 3 | Pd(OAc)₂ / PCy₃ | LiOᵗBu | Dioxane/H₂O | 100 | 24 | <5 |